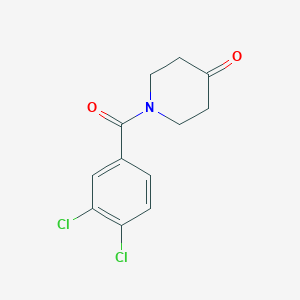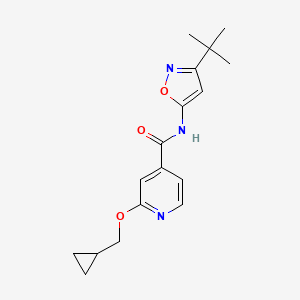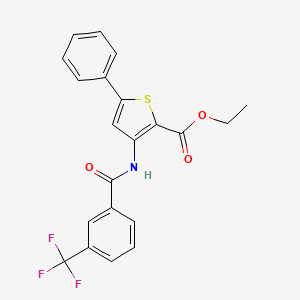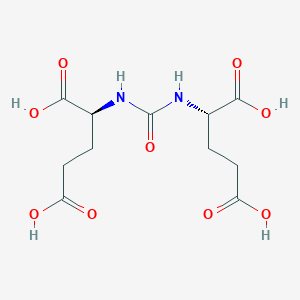
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities and are of medicinal importance .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-phenylenediamine with formic acid or the reaction of o-phenylenediamine with aldehydes, followed by oxidation .Molecular Structure Analysis
The benzimidazole core is planar and the molecules can exhibit different conformations based on the substitutions on the benzimidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms of the imidazole ring .Physical And Chemical Properties Analysis
Benzimidazoles are generally crystalline solids. They are relatively stable compounds due to the resonance structures that can be drawn for the imidazole ring .科学的研究の応用
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of benzimidazole derivatives and their complexes, demonstrating their potential in various applications. For instance, Tavman et al. (2010) synthesized and characterized 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols and their transition metal complexes, evaluating their antibacterial activity against nine bacteria using the disk diffusion method. This research provides insight into the structural attributes contributing to the antibacterial effects of these compounds Tavman et al., 2010.
Haghverdi et al. (2018) prepared and characterized iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, assessing their catalytic behavior for ethylene reactivity. This study highlights the influence of steric and electronic effects of ligands on catalytic activities, offering valuable insights for developing efficient catalysts Haghverdi et al., 2018.
Antibacterial and Antifungal Effects
The antibacterial and antifungal properties of benzimidazole derivatives have been extensively explored. Carcanague et al. (2002) discovered novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibiting potent and selective activities against Helicobacter pylori, including strains resistant to traditional treatments. This study underscores the potential of benzimidazole derivatives as novel anti-H. pylori agents Carcanague et al., 2002.
Antioxidant and DNA Cleavage Studies
Nagaraja et al. (2020) synthesized 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives, evaluating their antimicrobial and antioxidant activities. This research highlights the potential of benzimidazole derivatives in developing new therapeutic agents with antioxidant properties Nagaraja et al., 2020.
Corrosion Inhibition
Yadav et al. (2016) investigated the corrosion inhibition properties of synthesized benzimidazole derivatives on N80 steel in hydrochloric acid, utilizing various electrochemical techniques. Their findings suggest these derivatives are effective corrosion inhibitors, with implications for industrial applications Yadav et al., 2016.
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiparasitic , and antioxidant activities. The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, with the linker group and substitution at N-1, C-2, C-5, and C-6 positions contributing to this activity .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .
Result of Action
Benzimidazole derivatives have been found to exhibit various biological activities, including anticancer , antiparasitic , and antioxidant activities, suggesting that they can have significant molecular and cellular effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzimidazole derivatives have been known to exhibit a wide range of biological activities . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some benzimidazole derivatives have been found to exhibit antiparasitic and antioxidant activity, indicating potential effects on cell function .
Molecular Mechanism
Benzimidazole derivatives have been found to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one with 2,4,6-trinitrophenol.", "Starting Materials": [ "1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one", "2,4,6-trinitrophenol" ], "Reaction": [ "Step 1: Dissolve 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one in a suitable solvent such as dichloromethane.", "Step 2: Add 2,4,6-trinitrophenol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as ethanol.", "Step 4: Dry the product under vacuum to obtain the desired compound." ] } | |
CAS番号 |
381165-89-5 |
分子式 |
C19H19N5O8S |
分子量 |
477.45 |
IUPAC名 |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H |
InChIキー |
DJIGTTCAYDQHMT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)
![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)



